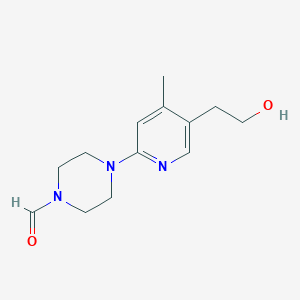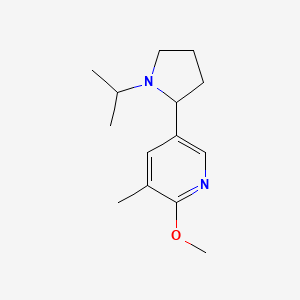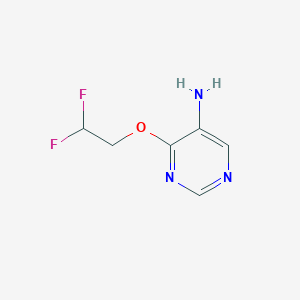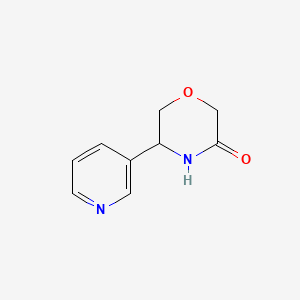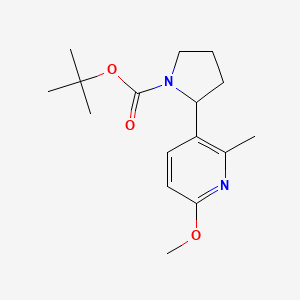
tert-Butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine moiety, which is further substituted with a methoxy and a methyl group. The tert-butyl group is attached to the carboxylate functionality, providing steric hindrance and stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-methoxy-2-methylpyridine, is subjected to a series of reactions to introduce the necessary functional groups.
Pyrrolidine Ring Formation: The pyridine intermediate is then reacted with a suitable reagent to form the pyrrolidine ring. This step often involves the use of a base and a nucleophile.
Carboxylation: The final step involves the introduction of the tert-butyl carboxylate group. This is typically achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyridine ring.
Reduction: Reduction reactions can target the pyrrolidine ring, leading to the formation of various reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where the methoxy and methyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl functionalities.
Reduction Products: Reduced derivatives with altered pyrrolidine ring structures.
Substitution Products: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Investigated for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its ability to modulate biological targets.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Agriculture: Investigated for its potential use in agrochemicals to enhance crop protection and yield.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl (3-methylpyridin-2-yl)carbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carboxylate group, they differ in the nature of the heterocyclic ring and the substituents on the pyridine or piperazine ring.
- Unique Properties: tert-Butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its reactivity and binding properties.
- Applications: The specific applications of these compounds vary based on their structural differences, with each compound being suited for different chemical, biological, and industrial purposes.
Eigenschaften
Molekularformel |
C16H24N2O3 |
|---|---|
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
tert-butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-11-12(8-9-14(17-11)20-5)13-7-6-10-18(13)15(19)21-16(2,3)4/h8-9,13H,6-7,10H2,1-5H3 |
InChI-Schlüssel |
BEMIIEIEZSEPSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)OC)C2CCCN2C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



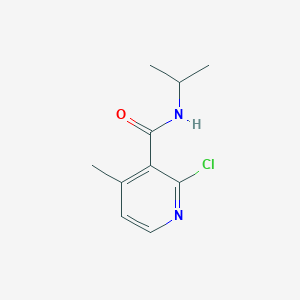
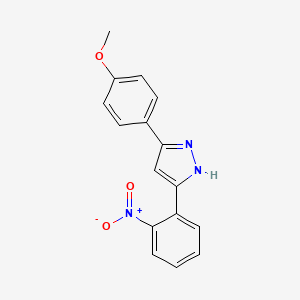
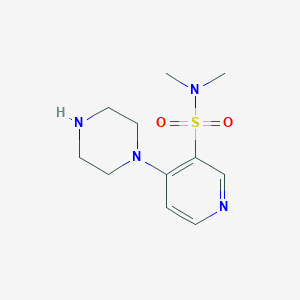
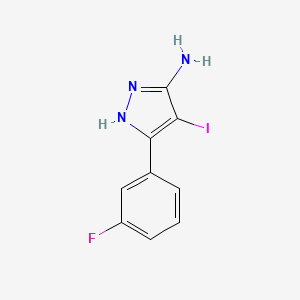

![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B11801442.png)

